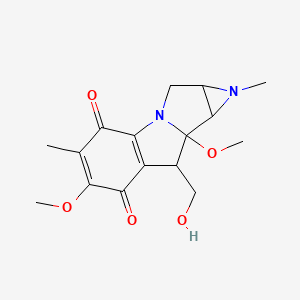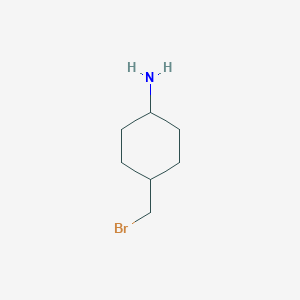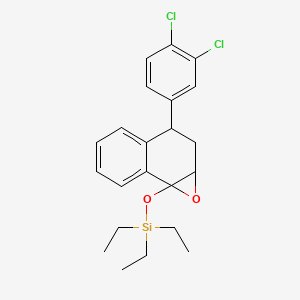![molecular formula C12H26O3Si B12287405 [1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)
[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate: is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
准备方法
合成路线和反应条件
[1-(叔丁基二甲基硅烷基)氧基-2-甲基丙烷-2-基]乙酸酯的合成通常涉及使用叔丁基二甲基硅烷基氯 (TBSCl) 在咪唑或吡啶等碱的存在下保护羟基。该反应在室温下于二氯甲烷等无水溶剂中进行。然后使用乙酸酐和催化量的吡啶等碱对所得 TBS 保护的醇进行乙酰化,从而得到最终产物。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器并精确控制反应条件以确保高产率和纯度。使用连续流动反应器可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
[1-(叔丁基二甲基硅烷基)氧基-2-甲基丙烷-2-基]乙酸酯经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将乙酸酯基团转化为醇。
取代: 亲核取代反应可以用其他官能团取代乙酸酯基团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,用 KMnO₄ 氧化可以得到羧酸,而用 NaBH₄ 还原可以得到醇。
科学研究应用
[1-(叔丁基二甲基硅烷基)氧基-2-甲基丙烷-2-基]乙酸酯在科学研究中有多种应用:
化学: 用作有机合成中醇的保护基团。
生物学: 用于合成生物活性分子。
医药: 用于开发药物和药物递送系统。
工业: 应用于特种化学品和材料的生产。
作用机制
[1-(叔丁基二甲基硅烷基)氧基-2-甲基丙烷-2-基]乙酸酯的作用机制涉及保护羟基,这可以防止化学合成过程中发生不必要的副反应。TBS 基团在多种条件下都很稳定,但可以使用氟离子(如四丁基氟化铵 (TBAF))选择性地去除,以揭示游离羟基。
相似化合物的比较
类似化合物
叔丁基二甲基硅烷基氯 (TBSCl): 用于保护羟基。
三甲基硅烷基氯 (TMSCl): 另一种具有类似应用的硅烷基保护基团。
甲氧基甲基氯 (MOMCl): 用于保护醇,但具有不同的稳定性和反应性特征。
独特性
[1-(叔丁基二甲基硅烷基)氧基-2-甲基丙烷-2-基]乙酸酯的独特性在于它将 TBS 保护基团与乙酸酯官能团结合在一起,既提供了稳定性又提供了反应性。这使其成为有机合成中的通用中间体,特别是在制备复杂分子方面。
属性
分子式 |
C12H26O3Si |
|---|---|
分子量 |
246.42 g/mol |
IUPAC 名称 |
[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate |
InChI |
InChI=1S/C12H26O3Si/c1-10(13)15-12(5,6)9-14-16(7,8)11(2,3)4/h9H2,1-8H3 |
InChI 键 |
BIKNFHFYZZINOG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(C)(C)CO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)
![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)
![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)

![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)




